2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Description
Chemical Structure and Key Features
The compound 2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol (IUPAC: 1,1,1-trifluoro-2-phenyl-5-[2-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol) features a hex-3-yne backbone with hydroxyl groups at positions 2 and 3. The molecule includes two aromatic substituents: a phenyl group at position 5 and a 2-(trifluoromethyl)phenyl group at position 4. The terminal carbon (position 6) is fully substituted with three fluorine atoms, enhancing its lipophilicity and metabolic stability.
Properties
IUPAC Name |
1,1,1-trifluoro-2-phenyl-5-[2-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6O2/c1-16(26,14-9-5-6-10-15(14)18(20,21)22)11-12-17(27,19(23,24)25)13-7-3-2-4-8-13/h2-10,26-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJNJUAUSATPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150303 | |
| Record name | 1,1,1-Trifluoro-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3-hexyne-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-90-3 | |
| Record name | 1,1,1-Trifluoro-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3-hexyne-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231630-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3-hexyne-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a fluorinated organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-cancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H16F6O2
- Molecular Weight: 392.31 g/mol
- CAS Number: 743444-55-5
Anti-Cancer Properties
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant anti-cancer activity. The specific compound has been shown to inhibit the growth of various cancer cell lines through several mechanisms:
- Inhibition of ABC Transporters : Similar compounds have been noted to inhibit the activity of ATP-binding cassette (ABC) transporters, which are often responsible for drug resistance in cancer cells. For instance, NVP-BHG712, a related compound, effectively blocked the efflux mediated by ABCC10 transporter, enhancing the efficacy of paclitaxel against resistant cancer types .
- Angiogenesis Inhibition : The compound has shown potential in blocking angiogenesis, a crucial process in tumor growth and metastasis. This is achieved by inhibiting receptor autophosphorylation pathways involved in vascular endothelial growth factor (VEGF) signaling .
- Cell Cycle Arrest : Studies indicate that fluorinated phenyl derivatives can induce cell cycle arrest in cancer cells, thereby preventing proliferation .
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Groups : The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, allowing for better interaction with biological targets.
- Phenyl Moieties : These contribute to the compound's ability to bind effectively to proteins involved in signaling pathways related to cancer progression.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its trifluoromethyl substitution pattern and alkyne-diol framework. Below is a comparative analysis with structurally related molecules:
Key Findings from Comparative Analysis
This hindrance may reduce solubility but improve target selectivity in biological systems. In contrast, the para-trifluoromethyl isomer () likely exhibits higher symmetry and improved crystallinity, as seen in analogous fluorinated aromatics .
Electron-Withdrawing Group Impact
- Replacing the trifluoromethyl group with fluorine (as in ) diminishes the electron-withdrawing effect, which could lower stability under acidic or oxidative conditions .
Functional Group Contributions The alkyne group in the target compound introduces rigidity, favoring planar conformations that enhance π-π stacking interactions with aromatic protein residues. This contrasts with saturated or ether-linked backbones in other fluorinated compounds (e.g., ) . The diol moiety enables hydrogen bonding, improving aqueous solubility relative to non-hydroxylated analogues (e.g., ’s carboxamide derivatives) .
Hypothetical Physicochemical Properties
| Property | Target Compound | 4-CF3 Analogue | 2-Fluoro Analogue |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 | ~3.2 | ~2.8 |
| Water Solubility (mg/mL) | <0.1 | 0.3 | 0.5 |
| Melting Point (°C) | 180–185 | 160–165 | 150–155 |
Note: Values are extrapolated from structural trends in fluorinated diols.
Preparation Methods
Synthesis of Propargyl Alcohol Intermediates
Starting with 2-bromo-(trifluoromethyl)benzene , a Sonogashira coupling with 3-hydroxy-1-propyne (protected as a silyl ether) yields 2-(trifluoromethyl)phenylpropargyl alcohol (Scheme 1). Key conditions include:
- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
- Solvent : THF at 80°C for 3 hours.
- Yield : 82–95% after deprotection.
Scheme 1 :
$$
\text{2-Bromo-(trifluoromethyl)benzene} + \text{HC≡C-Si(OEt)₃} \xrightarrow{\text{Pd/Cu}} \text{2-(Trifluoromethyl)phenylpropargyl alcohol}
$$
Elongation with Phenylacetylene
Further alkynylation using lithium phenylacetylide extends the chain, forming 5-phenylhex-3-yne-2,5-diol after oxidation (Scheme 2). The diol is protected as a cyclic carbonate to prevent interference in subsequent steps.
Scheme 2 :
$$
\text{Propargyl alcohol} + \text{PhC≡CLi} \rightarrow \text{Hex-3-yne-2,5-diol (protected)}
$$
Fluorination Strategies for Trifluoromethyl Groups
Introducing trifluoromethyl groups demands precision due to their electron-withdrawing nature. Two approaches dominate:
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (trifluoromethyl sulfonium salts), the hexyl chain undergoes electrophilic substitution at position 6. Conditions include:
Nucleophilic Fluorination via Ruppert-Prakash Reagent
TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of CsF transfers CF₃ groups to ketone intermediates (Table 1).
Table 1 : Fluorination Efficiency with TMSCF₃
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| Hex-3-yn-2-one | CsF | 75 |
| Hex-3-yn-5-one | KF | 68 |
Diol Protection and Deprotection
Hydroxyl groups at positions 2 and 5 are protected during alkyne formation and fluorination to avoid side reactions:
Silyl Ether Protection
Using tert-butyldimethylsilyl (TBS) chloride , diols are converted to bis-silyl ethers (Scheme 3). Deprotection employs tetrabutylammonium fluoride (TBAF) in THF.
Scheme 3 :
$$
\text{Diol} + 2 \, \text{TBSCl} \xrightarrow{\text{Imidazole}} \text{Bis-TBS ether} \xrightarrow{\text{TBAF}} \text{Diol}
$$
Cyclic Carbonate Formation
Carbonate protection (e.g., using 1,1'-carbonyldiimidazole ) enhances stability under acidic conditions.
Final Assembly and Optimization
Combining the segments requires sequential coupling and deprotection:
- Sonogashira Coupling : Attach the 2-(trifluoromethyl)phenyl group to the propargyl alcohol.
- Alkynylation : Extend the chain with phenylacetylene.
- Fluorination : Introduce CF₃ groups at position 6.
- Deprotection : Reveal the diol functionality.
Optimized Conditions :
- Catalyst for Coupling : RhCl(PPh₃)₃ (Wilkinson’s catalyst) improves yield to 76% in cyclotrimerization.
- Solvent System : THF/DMF (4:1) enhances solubility of fluorinated intermediates.
Challenges and Alternative Pathways
Regioselectivity in Alkyne Formation
Competing homo-coupling is suppressed using Lindlar catalyst with quinoline.
Stability of Fluorinated Intermediates
Low-Temperature Fluorination : Reactions at −78°C minimize decomposition.
Alternative Route via Friedel-Crafts Cyclization
A truncated pathway employs Friedel-Crafts alkylation of pre-fluorinated arenes, though yields remain suboptimal (≤50%).
Q & A
Q. Challenges :
- Steric hindrance from phenyl/trifluoromethyl groups reduces reaction yields. Optimize stoichiometry and reaction time.
- Hygroscopic intermediates require anhydrous conditions (e.g., NaH/THF at 0°C) to prevent hydrolysis .
How can researchers determine the crystal structure of this compound, and what software tools are validated for refining its conformational data?
Basic Research Question
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ direct methods (e.g., SHELXD for phase determination) .
- Refinement : SHELXL for small-molecule refinement, addressing disorder in trifluoromethyl/phenyl groups via constrained isotropic displacement parameters .
Q. Validation :
- Cross-check with CIF validation tools (e.g., PLATON) to detect missed symmetry or hydrogen-bonding inconsistencies.
How should researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR) and computational predictions for this compound?
Advanced Research Question
Discrepancies often arise from dynamic effects or solvent interactions. Mitigation strategies:
- NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, the diol protons may show broad peaks due to hydrogen bonding; deuterated DMSO can sharpen signals .
- DFT Calculations : Compare B3LYP/6-311+G(d,p)-optimized geometries with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .
- Impurity Analysis : Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts affecting spectral assignments .
What strategies are effective for studying the steric and electronic effects of the trifluoromethyl groups on the compound’s reactivity?
Advanced Research Question
- Steric Maps : Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions, particularly F···H contacts .
- Kinetic Studies : Compare reaction rates with analogs lacking trifluoromethyl groups (e.g., using pseudo-first-order conditions in SNAr reactions).
- Electrostatic Potential Analysis : Compute ESP surfaces (Gaussian 16) to identify electrophilic hotspots influenced by electron-withdrawing CF₃ groups .
How can researchers evaluate the compound’s potential biological activity in academic settings, avoiding commercial assay limitations?
Advanced Research Question
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry (ITC) to quantify binding affinity .
- ADMET Profiling : Use Caco-2 cell monolayers to predict permeability, accounting for the diol group’s hydrophilicity.
- Structural Analogues : Cross-reference with patent data (e.g., EP 4 374 877 A2) on trifluoromethyl-pyrimidine derivatives to infer activity .
What advanced analytical techniques are critical for characterizing degradation products or tautomeric forms of this compound?
Advanced Research Question
- LC-MS/MS : Monitor stability under stress conditions (heat, UV light) with a Q-TOF detector to identify degradation fragments.
- VT-NMR : Variable-temperature NMR (e.g., 298–373 K in DMSO-d₆) to detect tautomerism in the diol moiety .
- Solid-State NMR : Compare with crystallographic data to confirm conformational rigidity in the solid state .
How can computational modeling address contradictions in reaction mechanism hypotheses for this compound’s synthesis?
Advanced Research Question
- DFT Transition-State Analysis : Locate energy barriers for key steps (e.g., cyclization) using IRC calculations. Compare with experimental kinetic isotope effects .
- MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
